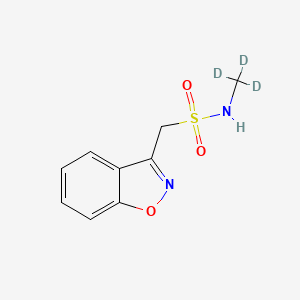
N-(Methyl-d3) Zonisamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Methyl-d3) Zonisamide is a deuterated form of zonisamide, a sulfonamide anticonvulsant used primarily in the treatment of epilepsy. . The deuterium atoms replace the hydrogen atoms in the methyl group, which can influence the pharmacokinetic properties of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zonisamide typically involves the reaction of 1,2-benzisoxazole-3-methanesulfonic acid with a halogenating agent to form benzisoxazole methane sulfonyl halide. This intermediate is then reacted with an amine to produce zonisamide . For the deuterated version, N-(Methyl-d3) Zonisamide, the process would involve the use of deuterated reagents to introduce the deuterium atoms.
Industrial Production Methods
Industrial production of zonisamide involves similar steps but on a larger scale. The process includes the preparation and isolation of a novel crystalline form of anhydrous 1,2-benzisoxazole-3-methanesulfonic acid, followed by direct chlorination to form the acid chloride, and subsequent amidation to produce zonisamide . The deuterated version would require the use of deuterated starting materials and reagents to ensure the incorporation of deuterium atoms.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Methyl-d3) Zonisamide undergoes several types of chemical reactions, including:
Oxidation: Minor role in metabolism.
Reduction: Reduction to form 2-sulfamoylacetylphenol.
Substitution: Formation of N-acetyl zonisamide through acetylation.
Common Reagents and Conditions
Oxidation: Involves cytochrome P450 enzymes.
Reduction: Mediated by CYP3A4 isoenzyme.
Substitution: Acetylation involves N-acetyl-transferases.
Major Products Formed
N-acetyl zonisamide: Formed through acetylation.
2-sulfamoylacetylphenol: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
N-(Methyl-d3) Zonisamide has various scientific research applications, including:
Wirkmechanismus
N-(Methyl-d3) Zonisamide exerts its effects through multiple mechanisms:
Sodium Channels: Blocks repetitive firing of voltage-gated sodium channels.
Calcium Channels: Reduces voltage-sensitive T-type calcium currents without affecting L-type calcium currents.
GABA Receptors: May bind allosterically to GABA receptors, inhibiting the uptake of GABA and enhancing the uptake of glutamate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Safinamide: Another monoamine oxidase-B inhibitor used in Parkinson’s disease.
Acetazolamide: A sulfonamide analogue with similar anticonvulsant properties.
Uniqueness
N-(Methyl-d3) Zonisamide is unique due to its deuterated form, which can influence its pharmacokinetic properties, potentially leading to improved stability and reduced metabolic degradation compared to its non-deuterated counterpart .
Eigenschaften
Molekularformel |
C9H10N2O3S |
|---|---|
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
1-(1,2-benzoxazol-3-yl)-N-(trideuteriomethyl)methanesulfonamide |
InChI |
InChI=1S/C9H10N2O3S/c1-10-15(12,13)6-8-7-4-2-3-5-9(7)14-11-8/h2-5,10H,6H2,1H3/i1D3 |
InChI-Schlüssel |
IFLCNEUQVNHBJU-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NS(=O)(=O)CC1=NOC2=CC=CC=C21 |
Kanonische SMILES |
CNS(=O)(=O)CC1=NOC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid](/img/structure/B12430118.png)
![but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12430144.png)
![cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-(2,3,4,5,6-pentadeuteriophenyl)acetate](/img/structure/B12430145.png)
![N-[3-(4,5-diethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-4-propoxyphenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B12430147.png)

![ethyl 4-[2-[(1R)-2-[(2-ethoxy-2-oxoethyl)-(thiophen-2-ylmethyl)amino]-2-oxo-1-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]ethyl]phenoxy]butanoate](/img/structure/B12430154.png)
![(2S)-2-amino-N-[(3S,6S,9R)-3-benzyl-6-(1H-indol-3-ylmethyl)-2,5,8-trioxo-1,4,7-triazacyclotridec-9-yl]-3-(4-hydroxyphenyl)propanamide;hydrochloride](/img/structure/B12430162.png)
![7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B12430163.png)
